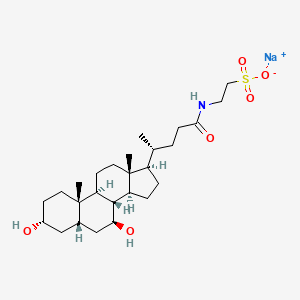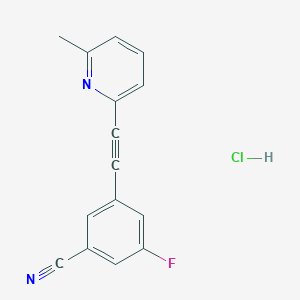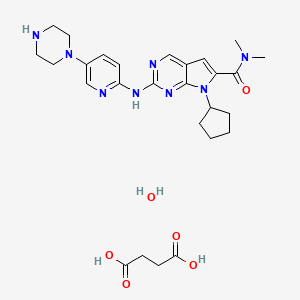
タウロウルソデオキシコール酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium tauroursodeoxycholate (TUDC) is a bile acid derivative that has been studied for its potential therapeutic effects in a variety of medical conditions. TUDC is a naturally occurring substance found in the bile of mammals, including humans, and has been studied for its role in the metabolism of fats and lipids. It has been investigated for its potential to treat certain cancers, inflammation, and other diseases. In addition, TUDC has been studied for its potential to be used as a reagent in laboratory experiments.
科学的研究の応用
肝胆道疾患の治療
TUDCAは、親水性胆汁酸であり、熊胆の主要な薬効成分です。 様々な肝胆道疾患の治療に一般的に用いられています {svg_1} {svg_2}.
細胞保護作用
TUDCAは、糖尿病、肥満症、神経変性疾患など、多くの疾患の様々なモデルにおいて、潜在的な治療効果を示すことが実証されています。これは、主にその細胞保護作用によるものです {svg_3}.
小胞体(ER)ストレスの軽減
TUDCAの細胞保護作用の基礎となるメカニズムは、主に小胞体(ER)ストレスの軽減と、折り畳まれていないタンパク質応答(UPR)の安定化に帰属しており、これがTUDCAを化学シャペロンとして命名するに至った理由です {svg_4}.
酸化ストレスの軽減
TUDCAは、様々な疾患の多くのin vitroおよびin vivoモデルにおいて、酸化ストレスを軽減することが明らかになっています {svg_5}.
アポトーシスの抑制
TUDCAは、プログラムされた細胞死の一形態であるアポトーシスを抑制することが示されています {svg_6}.
炎症の減少
TUDCAは、傷害や感染に対する一般的な反応である炎症を軽減することができます {svg_7}.
エピジェネティックな調節
最新の研究では、TUDCAはエピジェネティックな調節因子としても機能する可能性があることが示唆されています {svg_8}.
特定の種類の癌における治療薬
作用機序
Target of Action
Sodium Tauroursodeoxycholate (TUDC) is a highly hydrophilic tertiary bile acid . Its primary targets include the endoplasmic reticulum (ER) and mitochondria . It also interacts with α5β1, a type of integrin .
Mode of Action
TUDC interacts with its targets primarily by modulating ER stress and mitochondrial dysfunction pathways . It exerts its effects by regulating and inhibiting the apoptotic cascade, reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins .
Biochemical Pathways
TUDCA affects several biochemical pathways. It alleviates ER stress and stabilizes the unfolded protein response (UPR), contributing to its naming as a chemical chaperone . It also reduces oxidative stress, suppresses apoptosis, and decreases inflammation . Furthermore, it has been found to modulate mitochondrial membrane fluidity and normalize mitochondrial glutathione levels .
Result of Action
The molecular and cellular effects of TUDCA’s action are primarily cytoprotective and anti-apoptotic . It has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases . It also has been shown to reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content .
Action Environment
The action, efficacy, and stability of TUDC can be influenced by environmental factors. It’s worth noting that TUDCA is a naturally occurring hydrophilic bile acid that has been used for centuries in Chinese medicine , suggesting that it is stable and effective in a variety of environments.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Sodium tauroursodeoxycholate plays a significant role in biochemical reactions, particularly in the solubilization of lipids and membrane-bound proteins. It has cryoprotective effects against hydrophobic bile salts and is known to inhibit pepsin activity in vitro . Sodium tauroursodeoxycholate interacts with various enzymes and proteins, including those involved in endoplasmic reticulum stress responses and mitochondrial function. For instance, it has been shown to modulate mitochondrial membrane fluidity and normalize mitochondrial glutathione levels, thereby exerting hepatoprotective effects .
Cellular Effects
Sodium tauroursodeoxycholate has profound effects on various cell types and cellular processes. It has been demonstrated to prevent tumor necrosis factor α-induced peroxide formation and hepatic cell death, suggesting its role in modulating mitochondrial membrane fluidity . Additionally, it reduces oxidative stress, suppresses apoptosis, and decreases inflammation in various in-vitro and in-vivo models . Sodium tauroursodeoxycholate also influences cell signaling pathways, gene expression, and cellular metabolism by acting as a chemical chaperone to maintain protein stability and correct folding .
Molecular Mechanism
At the molecular level, sodium tauroursodeoxycholate exerts its effects through several mechanisms. It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating BAX, which decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, blocking caspase 3 activity . Furthermore, sodium tauroursodeoxycholate reduces endoplasmic reticulum-mediated stress by decreasing caspase 12 activity and calcium efflux from the endoplasmic reticulum .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium tauroursodeoxycholate change over time. It has been shown to maintain stability and exert long-term effects on cellular function. For example, pre-incubation with sodium tauroursodeoxycholate protected against MPP±induced dysfunction of mitochondria and neuronal cell death . Additionally, it has been observed to prevent paraquat-induced cell death by suppressing endoplasmic reticulum stress responses in human lung epithelial cells .
Dosage Effects in Animal Models
The effects of sodium tauroursodeoxycholate vary with different dosages in animal models. At a dose of 50 mg/kg, it has been shown to alleviate reactive oxygen species-mediated apoptosis in animal models of Parkinson’s disease .
Metabolic Pathways
Sodium tauroursodeoxycholate is involved in several metabolic pathways, particularly those related to apoptosis and oxidative stress. It interacts with enzymes such as caspases and proteins involved in mitochondrial function . By modulating these pathways, sodium tauroursodeoxycholate helps maintain cellular homeostasis and protect against cellular damage .
Transport and Distribution
Within cells and tissues, sodium tauroursodeoxycholate is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to affect its localization and accumulation, particularly in the mitochondria and endoplasmic reticulum . These interactions are crucial for its cytoprotective effects and overall function .
Subcellular Localization
Sodium tauroursodeoxycholate is localized in various subcellular compartments, including the mitochondria and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . For instance, it has been shown to increase the accumulation of full-length PINK1 and mitochondrial localization of parkin, thereby protecting against mitochondrial dysfunction .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium tauroursodeoxycholate involves the reaction of taurine with ursodeoxycholic acid in the presence of sodium hydroxide.", "Starting Materials": [ "Taurine", "Ursodeoxycholic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve taurine in water", "Add ursodeoxycholic acid to the solution", "Add sodium hydroxide to the solution to adjust the pH to 7-8", "Heat the solution to 60-70°C for 2-3 hours", "Cool the solution to room temperature", "Filter the solution to obtain the solid product", "Wash the solid product with water", "Dry the product under vacuum" ] } | |
CAS番号 |
35807-85-3 |
分子式 |
C26H44NNaO6S |
分子量 |
521.7 g/mol |
IUPAC名 |
sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,24?,25-,26+;/m0./s1 |
InChIキー |
IYPNVUSIMGAJFC-ZPTIPWSTSA-M |
異性体SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C.[Na+] |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
同義語 |
NA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1139193.png)




![4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol](/img/structure/B1139199.png)
![4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B1139202.png)



![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)

